molecular formula C14H10CuO4 B1594682 Cupric benzoate CAS No. 533-01-7

Cupric benzoate

Cat. No.: B1594682
CAS No.: 533-01-7
M. Wt: 305.77 g/mol
InChI Key: YEOCHZFPBYUXMC-UHFFFAOYSA-L
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Description

Cupric benzoate, also known as copper dibenzoate, is a coordination complex derived from the cupric ion and the conjugate base of benzoic acid. Its chemical formula is Cu(C₆H₅CO₂)₂, and it typically appears as a blue solid. This compound is known for its use in producing blue light in fireworks due to the characteristic blue flame emitted by copper when heated .

Preparation Methods

Synthetic Routes and Reaction Conditions: In the laboratory, cupric benzoate can be synthesized by combining aqueous solutions of potassium benzoate and copper sulfate. The reaction yields hydrated this compound as a pale blue solid: [ 4 \text{C₆H₅CO₂K} + 2 \text{CuSO₄·5H₂O} \rightarrow \text{Cu₂(C₆H₅CO₂)₄(H₂O)₂} + 2 \text{K₂SO₄} + 8 \text{H₂O} ]

Industrial Production Methods: An industrial method involves adding powdery basic copper carbonate and benzoic acid to a reaction kettle with a solvent. The mixture is heated to 70-80°C for 2-3 hours, followed by filtration, concentration, and drying to obtain the final product .

Chemical Reactions Analysis

Cupric benzoate undergoes various chemical reactions, including:

    Oxidation and Reduction: this compound can participate in redox reactions, where the cupric ion (Cu²⁺) can be reduced to cuprous ion (Cu⁺) or oxidized to higher oxidation states.

    Substitution Reactions: The benzoate ligands can be replaced by other ligands in substitution reactions, often involving complex formation with other metal ions or organic molecules.

    Common Reagents and Conditions: Typical reagents include potassium benzoate, copper sulfate, and various solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

    Major Products: The primary product is this compound itself, but depending on the reaction conditions, other copper complexes or derivatives may form.

Scientific Research Applications

Cupric benzoate has diverse applications in scientific research:

Comparison with Similar Compounds

Cupric benzoate can be compared with other copper carboxylates such as:

    Copper acetate: Similar in structure but uses acetic acid as the ligand.

    Copper salicylate: Uses salicylic acid, known for its anti-inflammatory properties.

    Phenylcopper: Another copper complex with different ligand properties.

This compound is unique due to its specific ligand (benzoate) and its applications in producing blue light in fireworks, which is not a common feature among other copper carboxylates .

Properties

IUPAC Name

copper;dibenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O2.Cu/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOCHZFPBYUXMC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20890501
Record name Cupric benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20890501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533-01-7
Record name Cupric benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, copper(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cupric benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20890501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper dibenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUPRIC BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M9U62M4WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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